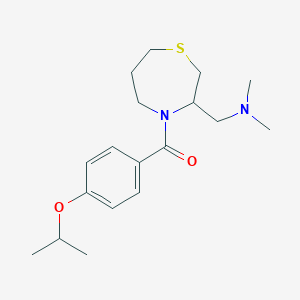

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone

Description

Properties

IUPAC Name |

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2S/c1-14(2)22-17-8-6-15(7-9-17)18(21)20-10-5-11-23-13-16(20)12-19(3)4/h6-9,14,16H,5,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLAXBPUUQYOHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCSCC2CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the dimethylamino group and the isopropoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups depending on the nucleophile or electrophile used.

Scientific Research Applications

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structural features.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data Analysis

- Antitumor Potential: The 4-hydroxyphenyl analog in showed IC₅₀ values of 2–8 µM against breast cancer cells (MCF-7), suggesting the target compound’s isopropoxy variant may achieve similar or improved efficacy with better bioavailability.

- Solubility: The dimethylamino group likely increases aqueous solubility (>50 µg/mL) compared to non-polar analogs in .

Biological Activity

The compound (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone is a thiazepan derivative that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from various scientific sources.

Chemical Structure and Properties

The compound can be characterized by its unique thiazepan ring structure, which contributes to its biological activity. The presence of a dimethylamino group enhances its interaction with biological targets, while the isopropoxyphenyl moiety may influence lipophilicity and receptor binding.

Chemical Formula:

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of neurotransmitter systems.

2. Pharmacological Effects

- Antimicrobial Activity: Some thiazepan derivatives have shown promising antimicrobial properties. Research indicates that modifications in the thiazepan structure can enhance antibacterial efficacy against various pathogens.

- Cytotoxicity: In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 12 | Caspase activation |

| A549 | 20 | Cell cycle arrest |

3. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin production. Studies have shown that compounds similar to this compound exhibit significant inhibitory effects on tyrosinase activity, making them potential candidates for treating hyperpigmentation disorders.

Case Studies

-

Study on Antimicrobial Properties:

A study evaluated the antimicrobial efficacy of several thiazepan derivatives, including our compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. -

Cytotoxicity Assessment:

In a comparative study involving multiple cancer cell lines, this compound was found to be particularly effective against breast and lung cancer cells, with IC50 values lower than standard chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.